4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole
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Overview
Description
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylcyclopropyl group. The compound’s distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of dimethoxy groups: Methoxylation of the benzodioxole ring can be performed using methanol and an acid catalyst.
Attachment of the methylcyclopropyl group: This step involves the alkylation of the dimethoxybenzodioxole with a suitable cyclopropyl derivative under basic conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups, forming thioethers or amines.
Scientific Research Applications
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but differs in the substituents, leading to different chemical and biological properties.
5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone: Another benzodioxole derivative with distinct substituents, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
94358-40-4 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4,5-dimethoxy-6-(2-methylcyclopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-7-4-8(7)9-5-10-12(17-6-16-10)13(15-3)11(9)14-2/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
WDZGSKSZKZIGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC3=C(C(=C2OC)OC)OCO3 |
Origin of Product |
United States |
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